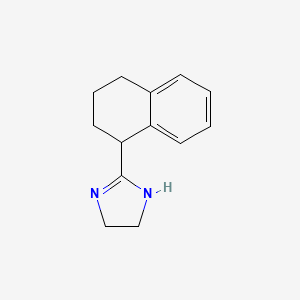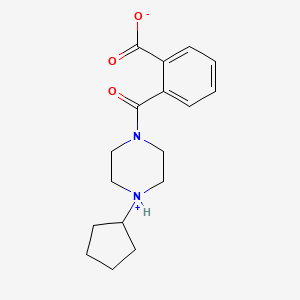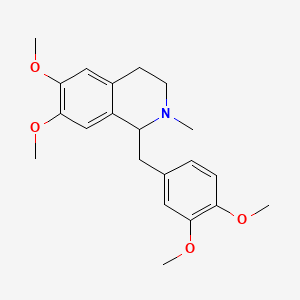
Ferroceneboronic acid(contains varying amounts of anhydride)98+%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferroceneboronic acid can be synthesized through the Suzuki cross-coupling reaction. This involves the reaction of ferroceneboronic acid with various aryl or heteroaryl halides under palladium-catalyzed conditions. The reaction typically yields ferrocenyl derivatives with overall yields varying between 35% and 98% . The derivatives are characterized by techniques such as 1H NMR, 13C NMR, IR, HRMS, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for ferroceneboronic acid are not extensively documented, the Suzuki cross-coupling reaction remains a fundamental approach. This method is scalable and can be adapted for larger-scale production, ensuring the availability of high-purity ferroceneboronic acid for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ferroceneboronic acid undergoes several types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Ferrocenium ions can be reduced back to ferrocene.
Substitution: The boronic acid group can participate in substitution reactions, particularly with diols to form cyclic boronate esters.
Common Reagents and Conditions
Common reagents used in reactions involving ferroceneboronic acid include:
Palladium catalysts: Used in Suzuki cross-coupling reactions.
Diols: React with the boronic acid group to form cyclic boronate esters.
Oxidizing agents: Such as cupric bromide or cupric chloride, which can cleave the carbon-boron bonds.
Major Products
The major products formed from these reactions include ferrocenyl derivatives, cyclic boronate esters, and various substituted ferrocene compounds .
Aplicaciones Científicas De Investigación
Ferroceneboronic acid has a wide range of scientific research applications, including:
Electrochemical Biosensors: Used to construct sensors for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions due to its redox properties and ability to form stable complexes with diols.
Catalysis: Employed in the synthesis of catalysts for polymerization of olefins and other organic reactions.
Material Science: Utilized in the development of redox dynamic polymers, dendrimers, and other materials with unique electronic and magnetic properties.
Medicinal Chemistry: Investigated for its potential in developing anticancer, antiviral, and antimicrobial drugs.
Mecanismo De Acción
The mechanism of action of ferroceneboronic acid involves its redox properties and its ability to form stable complexes with diols. The ferrocene moiety undergoes reversible oxidation and reduction, which is crucial for its function in electrochemical sensors. The boronic acid group selectively binds to diols, forming cyclic boronate esters, which is the basis for its use in sugar sensors and other applications .
Comparación Con Compuestos Similares
Ferroceneboronic acid can be compared with other ferrocene derivatives and boronic acids:
Ferrocene: Lacks the boronic acid group, making it less versatile in forming complexes with diols.
Phenylboronic Acid: Contains a boronic acid group but lacks the redox properties of the ferrocene moiety.
Ferrocenylboronic Acid Derivatives: Similar compounds that may have different substituents on the ferrocene or boronic acid groups, affecting their reactivity and applications
Ferroceneboronic acid stands out due to its combination of redox activity and the ability to form stable complexes with diols, making it uniquely suited for applications in electrochemical sensing and catalysis .
Propiedades
InChI |
InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGAJIKAUQWFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)
![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)
![2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid](/img/structure/B7765390.png)



![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)
![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)



